
BMS 453
Übersicht
Beschreibung
BMS453 is a complex organic compound characterized by its unique structural features
Wissenschaftliche Forschungsanwendungen
BMS453, also known as BMS-189453, is a synthetic retinoid that functions as an antagonist of retinoic acid receptors (RARs) . It binds to but does not activate RAR α, β, and γ receptors . Research indicates potential applications of BMS453 in treating dermatologic and inflammatory diseases, retinoid toxicity, and breast cancer .
Scientific Research Applications
Retinoid Toxicity Treatment
BMS-189453's therapeutic potential lies in its ability to counteract retinoid toxicity .
Dermatologic and Inflammatory Diseases
RAR antagonists such as BMS-189453 may be useful in treating dermatologic and inflammatory diseases due to the influence of retinoid-receptor stimulation on collagen synthesis and IL-8 production .
Breast Cancer Research
BMS453 has demonstrated the ability to inhibit normal breast cell growth by inducing active transforming growth factor beta (TGFβ) and causing cell cycle arrest .
Case Studies and Research Findings
- Inhibition of Breast Cell Growth: BMS453 inhibits normal breast cell growth predominantly through the induction of active TGFbeta . It has been shown that BMS453 inhibits the proliferation of normal breast cell growth without significantly inducing apoptosis .
- Cell Cycle Arrest: BMS453 blocks the G1/S transition of the cell cycle, leading to an increase in the proportion of cells in G0/G1 phase and a decrease in the S phase .
- TGFβ Activity: BMS453 increases active TGFβ activity, which mediates its anti-proliferative effects in breast cells . Studies have shown that BMS453 can increase active TGFbeta activity by 33-fold, suggesting it induces the conversion of latent TGFβ to active TGFβ .
- Impact on Retinoic Acid Receptors: BMS453 binds to RAR receptors and transrepresses AP-1 but does not activate RAR-dependent gene expression .
- Contradictory Findings: Recent studies suggest that this compound may have mixed agonist/antagonist activity at the βRARs .
- Toxicology: In rats, oral doses of BMS-189453 have resulted in marked testicular degeneration and atrophy .
Data Tables
Effects of BMS-189453 on Male Sprague Dawley Rats After 1 Month of Daily Oral Doses
Parameter | 15 mg/kg | 60 mg/kg | 240 mg/kg |
---|---|---|---|
Leukocyte Counts | Increased | Increased | Increased |
Alkaline Phosphatase Levels | Increased | Increased | Increased |
Alanine Aminotransferase Levels | Increased | Increased | Increased |
Testicular Degeneration | Marked | Marked | Marked |
Testicular Atrophy | Marked | Marked | Marked |
Overt Signs of Toxicity | No significant signs | No significant signs | Significant signs and deaths |
Body Weight | No significant decrease | Decreased | Decreased |
Food Consumption | No significant decrease | Decreased | Decreased |
Effects of BMS453 on Cell Cycle
Phase | Effect |
---|---|
G0/G1 | Increase |
S | Decrease |
Wirkmechanismus
BMS 453, also known as (E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid, BMS-453, BMS 189453, BMS453, or BMS-189453, is a synthetic retinoid . Here is an overview of its mechanism of action:
Target of Action
This compound primarily targets the retinoic acid receptors (RARs), specifically acting as a RARβ agonist and a RARα/RARγ antagonist . These receptors belong to the steroid nuclear receptor superfamily .
Mode of Action
This compound interacts with its targets by binding to RARβ, activating it, and binding to RARα and RARγ, inhibiting them . This interaction results in changes in the transcriptional activity of these receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the retinoid signaling pathway . By acting as an agonist for RARβ and an antagonist for RARα and RARγ, this compound can influence the transcription of genes regulated by these receptors . Additionally, this compound has been shown to induce active TGFβ , which plays a crucial role in cell growth and differentiation .
Result of Action
This compound has been shown to inhibit breast cell growth predominantly through the induction of active TGFβ . It causes a G1 block in the cell cycle, increasing the proportion of cells in G0/G1 phase and decreasing the proportion of cells in S phase . This results in a decrease in cell proliferation .
Biochemische Analyse
Biochemical Properties
BMS 453 interacts with retinoic acid receptors, which are nuclear receptors that regulate gene expression . The compound’s interaction with these receptors influences various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to inhibit the proliferation of normal breast cells via the induction of transforming growth factor β (TGFβ) activity, causing G1 arrest . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to retinoic acid receptors, leading to changes in gene expression . As an agonist of RARβ and an antagonist of RARα and RARγ, this compound can influence the activity of these receptors and subsequently alter the transcription of target genes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BMS453 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the vinyl group: This is achieved through a series of reactions, including Wittig or Heck coupling.
Attachment of the benzoic acid moiety: This final step involves esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
BMS453 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BMS453: shares structural similarities with other naphthalene derivatives and benzoic acid analogs.
Naphthalene derivatives: Compounds like 1-naphthoic acid and 2-naphthoic acid.
Benzoic acid analogs: Compounds such as 4-hydroxybenzoic acid and 4-aminobenzoic acid.
Uniqueness
The uniqueness of BMS453 lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
BMS453, also known as BMS-189453, is a synthetic retinoid that serves as a retinoic acid receptor (RAR) antagonist. It specifically acts as an antagonist for RARα and RARγ while functioning as an agonist for RARβ in vivo. This compound has garnered attention for its potential therapeutic applications, particularly in cancer biology, due to its ability to inhibit cell proliferation and induce specific cellular pathways.
BMS453 primarily inhibits the proliferation of breast cancer cells by promoting the activation of transforming growth factor-beta (TGFβ). Research indicates that BMS453 increases active TGFβ levels significantly—by approximately 33-fold—compared to other retinoids like all-trans retinoic acid (atRA), which only increases active TGFβ by threefold . This induction of TGFβ is crucial for mediating the anti-proliferative effects of BMS453 in breast cells, as demonstrated by experiments using TGFβ-blocking antibodies that prevented the inhibition of cell proliferation induced by BMS453, but not by atRA .
Cell Cycle Regulation
BMS453 induces a G1 phase arrest in the cell cycle, leading to a decrease in the S phase population. This effect is mediated through the upregulation of p21 protein levels, which inhibits cyclin-dependent kinase 2 (CDK2) activity. The resultant hypophosphorylation of the retinoblastoma protein (Rb) further contributes to cell cycle arrest .
Biological Activity Data
The following table summarizes key biological activities and effects observed with BMS453:
Case Studies and Research Findings
Several studies have investigated the effects of BMS453 on various cell lines and its implications in cancer therapy:
- Breast Cancer Cells : In vitro studies demonstrated that BMS453 effectively inhibited the proliferation of normal breast cells without inducing apoptosis. The mechanism involved G1 arrest and increased TGFβ activity, highlighting its potential role in breast cancer prevention .
- Endometrial Cancer Cells : BMS453 was shown to significantly suppress the proliferation of RL95-2 endometrial cancer cells. This suggests a broader application for BMS453 beyond breast cancer, potentially affecting various hormone-responsive cancers .
- Testicular Toxicity Studies : In animal models, particularly Sprague Dawley rats, BMS453 exhibited dose-dependent testicular toxicity after oral administration. Significant testicular degeneration and atrophy were observed at higher doses, indicating that while it has therapeutic potential, careful consideration is necessary regarding its safety profile .
- Myotube Formation : In studies focusing on muscle biology, antagonizing retinoic acid signaling using BMS453 demonstrated its ability to modulate myotube formation through interactions with EZH2, a known regulator of retinoic acid signaling .
Eigenschaften
IUPAC Name |
4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUODRPPTYLBGFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168213 | |
Record name | BMS453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166977-43-1 | |
Record name | BMS453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.